2-Chloro-5-(1-methylpiperidin-2-yl)pyridine
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Overview
Description
2-Chloro-5-(1-methylpiperidin-2-yl)pyridine is an organic compound with the molecular formula C11H15ClN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1-methylpiperidin-2-yl)pyridine typically involves the reaction of 2-chloro-5-chloromethylpyridine with 1-methylpiperidine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1-methylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Substitution Reactions: The methylpiperidine moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures and solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
2-Chloro-5-(1-methylpiperidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1-methylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(2-methylpiperidin-1-yl)methylpyridine
- 2-Chloro-5-(3-methylpiperidin-1-yl)carbonylpyridine
- 2,3-Dichloro-5-(piperidin-1-ylcarbonyl)pyridine
Uniqueness
2-Chloro-5-(1-methylpiperidin-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring and the presence of the 1-methylpiperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-chloro-5-(1-methylpiperidin-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-14-7-3-2-4-10(14)9-5-6-11(12)13-8-9/h5-6,8,10H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCDOJHRCWLJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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